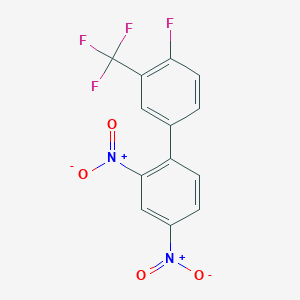![molecular formula C16H21N3O3 B2979115 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate CAS No. 877827-69-5](/img/structure/B2979115.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMB is a white crystalline powder, and its molecular formula is C15H19N3O3.
科学研究应用
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has also been studied for its antimicrobial properties, as it has been shown to have activity against a range of bacterial and fungal strains. Additionally, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.
作用机制
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has also been shown to disrupt the cell cycle in cancer cells, leading to cell death. Additionally, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of using [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate in lab experiments is its high purity and stability. [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate, as it may be harmful if ingested or inhaled.
未来方向
There are several future directions for research on [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate. One area of interest is the development of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate-based fluorescent probes for detecting metal ions in living cells. Another area of interest is the development of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate-based anticancer drugs with improved efficacy and safety profiles. Additionally, further studies are needed to better understand the mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate and its potential applications in various fields of scientific research.
合成方法
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate involves the reaction of 2-(methylamino)benzoic acid with 1-cyano-1,2-dimethylpropyl isocyanate in the presence of a base, such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain the final product.
属性
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)16(3,10-17)19-14(20)9-22-15(21)12-7-5-6-8-13(12)18-4/h5-8,11,18H,9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMSCOHNCTZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=CC=C1NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2979032.png)
![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hydrochloride](/img/structure/B2979033.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2979034.png)
![8-(3-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2979035.png)
![4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide](/img/structure/B2979036.png)
![N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2979037.png)
![N-([1,1'-biphenyl]-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2979038.png)

![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)

![3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979047.png)

![2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile](/img/structure/B2979050.png)
![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)